3-(benzylsulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain a sulfur atom in place of the nitrogen atom in the thiadiazole ring.
Imidazoles: Contain two nitrogen atoms in the ring and are known for their antifungal properties.
Oxazoles: Contain an oxygen atom in the ring and are used in various pharmaceutical applications[][8].
Uniqueness
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C16H21N3O3S2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-12(2)10-15-18-19-16(23-15)17-14(20)8-9-24(21,22)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,17,19,20) |
InChI Key |
LHFDRTVYLMMHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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